molecular formula C20H20N6O2 B2365768 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021094-78-9

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2365768
CAS No.: 1021094-78-9
M. Wt: 376.42
InChI Key: BPRRWWDZOLCFOS-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure includes a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar structures.

  • Attachment of the pyrrolidine ring: : This step involves the nucleophilic substitution reaction between the pyrazolo[3,4-d]pyrimidine core and a suitable pyrrolidine derivative.

  • Synthesis of the benzofuran moiety: : The benzofuran ring can be constructed through various methods, such as the cyclization of o-alkynylphenols in the presence of a catalytic amount of a Lewis acid.

  • Coupling of intermediates: : The final coupling reaction typically involves connecting the benzofuran carboxamide with the 2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl moiety under appropriate conditions using reagents such as coupling agents like EDC or HATU.

Industrial Production Methods

For industrial-scale production, the synthesis pathways may be optimized for yield, cost-effectiveness, and safety:

  • Utilizing continuous flow reactors for efficient and scalable synthesis.

  • Implementing robust purification methods, such as recrystallization or chromatographic techniques, to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the benzofuran moiety, forming various oxidized derivatives.

  • Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine core or the benzofuran ring, leading to partially or fully reduced products.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at different positions of the compound, especially at the pyrazolo[3,4-d]pyrimidine core and the benzofuran moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or Jones reagent under acidic or basic conditions.

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing reagents like alkyl halides or acyl chlorides under acidic or basic catalysis.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation typically leads to hydroxylated derivatives.

  • Reduction yields hydrogenated forms of the original compound.

  • Substitution reactions produce various alkylated or acylated derivatives.

Scientific Research Applications

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

  • Biology: : Investigated for its potential to interact with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Employed in the development of novel materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves:

  • Molecular Targets: : The compound can interact with various molecular targets, such as enzymes, receptors, or ion channels, influencing their activity.

  • Pathways Involved: : It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • N-(2-(4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Uniqueness

  • The combination of the benzofuran moiety with the pyrazolo[3,4-d]pyrimidine core and the pyrrolidine ring provides unique chemical properties, such as enhanced stability and specific reactivity patterns.

  • The compound's structural diversity allows for multiple points of functionalization, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRRWWDZOLCFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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